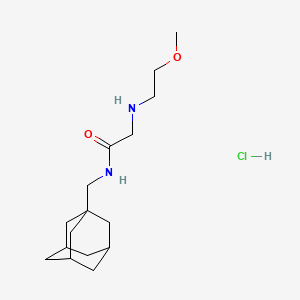
N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide, also known as CFT or WIN 35,065-2, is a chemical compound that belongs to the class of phenyltropanes. It has gained significant attention in scientific research due to its potential as a dopamine reuptake inhibitor and its ability to modulate the reward pathway in the brain.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide has been extensively studied in scientific research for its potential as a dopamine reuptake inhibitor and its ability to modulate the reward pathway in the brain. It has been shown to increase dopamine release and decrease dopamine reuptake, leading to an increase in dopamine levels in the brain. This effect has been implicated in the potential use of this compound as a treatment for cocaine addiction and other substance use disorders.
Wirkmechanismus
N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide works by inhibiting the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, this compound increases the concentration of dopamine in the synaptic cleft, leading to an increase in dopamine signaling and activation of the reward pathway in the brain. This mechanism of action is similar to that of cocaine, which is a known dopamine reuptake inhibitor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to modulate the reward pathway in the brain. It has been shown to increase locomotor activity and induce conditioned place preference in animal models, indicating its potential as a drug of abuse. Additionally, this compound has been shown to increase dopamine release in the nucleus accumbens, a key region of the brain involved in reward processing.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide has several advantages for use in lab experiments. It is a highly potent and selective dopamine reuptake inhibitor, making it a useful tool for studying the dopamine system in the brain. Additionally, it has a long half-life and can be administered orally, allowing for convenient dosing in animal models. However, this compound also has limitations, including its potential for abuse and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide. One area of interest is the potential use of this compound as a treatment for substance use disorders, particularly cocaine addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for toxicity. Finally, the development of novel dopamine reuptake inhibitors based on the structure of this compound may lead to the discovery of new treatments for a variety of psychiatric and neurological disorders.
Synthesemethoden
The synthesis of N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide in the presence of acetic acid and sodium acetate. The resulting product is then reacted with formic acid to obtain this compound. The synthesis of this compound is a multi-step process that requires careful attention to reaction conditions and purification methods to obtain a high yield and purity of the final product.
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)carbamothioylamino]formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3OS/c9-6-2-1-3-7(4-6)11-8(14)12-10-5-13/h1-5H,(H,10,13)(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAENCGNYLGAYBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NNC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxy-1-piperidinyl)pyridine](/img/structure/B5227574.png)
![N~2~-(tert-butyl)-N~1~-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)glycinamide](/img/structure/B5227584.png)
![2-[2,4-dioxo-3-(1-piperidinylmethyl)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5227590.png)
![N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]diacetamide](/img/structure/B5227595.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N~1~-methylglycinamide](/img/structure/B5227598.png)



![3-isobutyl-1-(2-methoxyethyl)-8-(4-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5227619.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B5227621.png)
![N-[1-(aminocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-furamide](/img/structure/B5227624.png)

![2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one](/img/structure/B5227637.png)
![1-{2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5227651.png)
